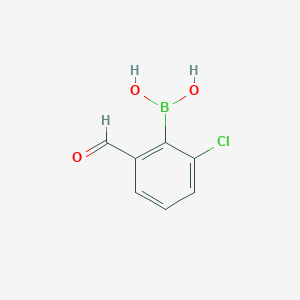

(2-Chloro-6-formylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide (2-chloro-6-formylphényl)boronique est un composé organoborique caractérisé par la présence d’un groupe acide boronique attaché à un cycle phényle, qui est en outre substitué par un groupe chloro et un groupe formyle. Ce composé est d’un intérêt considérable en synthèse organique, en particulier dans le contexte des réactions de couplage de Suzuki-Miyaura, qui sont largement utilisées pour la formation de liaisons carbone-carbone.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide (2-chloro-6-formylphényl)boronique implique généralement la borylation de l’halogénure d’aryle correspondant. Une méthode courante est la borylation catalysée au palladium des halogénures de 2-chloro-6-formylphényle en utilisant le bis(pinacolato)diborane comme source de bore. La réaction est généralement réalisée en présence d’une base telle que l’acétate de potassium et d’un catalyseur au palladium tel que Pd(dppf)Cl2 dans un solvant tel que le diméthylformamide (DMF) à des températures élevées .

Méthodes de production industrielle : La production industrielle de l’acide (2-chloro-6-formylphényl)boronique suit des voies de synthèse similaires, mais elle est optimisée pour la synthèse à grande échelle. Cela implique l’utilisation de réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces, ce qui améliore le rendement et réduit les temps de réaction. L’utilisation de systèmes automatisés pour l’addition de réactifs et l’isolement des produits améliore encore l’extensibilité du procédé .

Analyse Des Réactions Chimiques

Types de réactions : L’acide (2-chloro-6-formylphényl)boronique subit diverses réactions chimiques, notamment :

Couplage de Suzuki-Miyaura : Cette réaction forme des liaisons carbone-carbone en couplant l’acide boronique avec des halogénures d’aryle ou de vinyle en présence d’un catalyseur au palladium et d’une base.

Réactifs et conditions courantes :

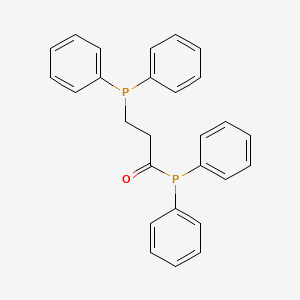

Couplage de Suzuki-Miyaura : Catalyseurs au palladium (par exemple, Pd(PPh3)4), bases (par exemple, K2CO3) et solvants (par exemple, toluène, éthanol).

Oxydation : Permanganate de potassium, trioxyde de chrome et solvants tels que l’acétone ou l’eau.

Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium et solvants tels que l’éthanol ou le tétrahydrofurane.

Principaux produits :

Couplage de Suzuki-Miyaura : Dérivés du biphényle.

Oxydation : Acide 2-chloro-6-carboxyphénylboronique.

Réduction : Acide 2-chloro-6-hydroxyméthylphénylboronique.

4. Applications de la recherche scientifique

L’acide (2-chloro-6-formylphényl)boronique a des applications diverses dans la recherche scientifique :

Applications De Recherche Scientifique

(2-Chloro-6-formylphenyl)boronic acid has diverse applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de l’acide (2-chloro-6-formylphényl)boronique implique principalement sa capacité à former des complexes stables avec des diols et d’autres nucléophiles. Cette propriété est exploitée dans diverses réactions chimiques, notamment le couplage de Suzuki-Miyaura, où le groupe acide boronique facilite le transfert du groupe aryle vers le catalyseur au palladium, ce qui conduit à la formation d’une nouvelle liaison carbone-carbone . Le groupe formyle peut également participer à des réactions d’addition nucléophile, ce qui élargit encore la réactivité du composé .

Composés similaires :

Acide 2-formylphénylboronique : Il ne possède pas le substituant chloro, ce qui le rend moins réactif dans certaines réactions de couplage.

Acide 4-formylphénylboronique : Le groupe formyle est positionné différemment, ce qui affecte sa réactivité et ses applications.

Acide 3-formylphénylboronique : Similaire à l’acide 2-formylphénylboronique, mais avec le groupe formyle en position méta.

Unicité : L’acide (2-chloro-6-formylphényl)boronique est unique en raison de la présence de groupes chloro et formyle, qui améliorent sa réactivité et sa polyvalence en synthèse organique. Le groupe chloro augmente l’électrophilie du composé, ce qui le rend plus réactif dans les réactions de couplage, tandis que le groupe formyle offre des options de fonctionnalisation supplémentaires .

Comparaison Avec Des Composés Similaires

2-Formylphenylboronic acid: Lacks the chloro substituent, making it less reactive in certain coupling reactions.

4-Formylphenylboronic acid: The formyl group is positioned differently, affecting its reactivity and applications.

3-Formylphenylboronic acid: Similar to 2-formylphenylboronic acid but with the formyl group in the meta position.

Uniqueness: (2-Chloro-6-formylphenyl)boronic acid is unique due to the presence of both chloro and formyl groups, which enhance its reactivity and versatility in organic synthesis. The chloro group increases the compound’s electrophilicity, making it more reactive in coupling reactions, while the formyl group provides additional functionalization options .

Propriétés

Formule moléculaire |

C7H6BClO3 |

|---|---|

Poids moléculaire |

184.39 g/mol |

Nom IUPAC |

(2-chloro-6-formylphenyl)boronic acid |

InChI |

InChI=1S/C7H6BClO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H |

Clé InChI |

GJILNQSDSPVHPO-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C(C=CC=C1Cl)C=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)

![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)

![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)

![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)

![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)

![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)

![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)